2,4-Dimethylphenyl 4-methylbenzoate
Description
2,4-Dimethylphenyl 4-methylbenzoate (CAS: 86914-98-9; molecular formula: C₁₆H₁₆O₂; molecular weight: 240.305 g/mol) is an aryl benzoate ester featuring two methyl substituents on the phenyl ring (2,4-dimethylphenyl group) and a para-methyl group on the benzoyl moiety . Its crystal structure has been extensively studied, revealing a non-planar conformation where the central ester group forms dihedral angles of 6.1° with the benzoyl ring and 54.9° with the 2,4-dimethylphenyl ring. The dihedral angle between the two aromatic rings is 49.1°, influencing its packing behavior in the solid state . The compound is synthesized via esterification reactions and characterized using spectroscopy (IR, NMR) and X-ray crystallography .
Properties
CAS No. |
86914-98-9 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-11-4-7-14(8-5-11)16(17)18-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
InChI Key |
HOKIPPDZPLNXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenyl 4-methylbenzoate typically involves the esterification of 2,4-dimethylphenol with 4-methylbenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of 2,4-Dimethylphenyl 4-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,4-dimethylphenyl 4-methylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2,4-Dimethylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The ester linkage allows the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The aromatic rings may also interact with hydrophobic regions of proteins, influencing their function.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The following table summarizes key structural differences between 2,4-dimethylphenyl 4-methylbenzoate and related aryl benzoates:
| Compound Name | Molecular Formula | Dihedral Angle (°) | Substituents (Phenyl/Benzoyl) | Crystal Packing Features |
|---|---|---|---|---|
| Phenyl benzoate | C₁₃H₁₀O₂ | 55.7 | None/None | Classical hydrogen bonds present |
| Phenyl 4-methylbenzoate | C₁₄H₁₂O₂ | 76.0 | None/4-methyl | Increased steric hindrance |
| 2-Methylphenyl 4-methylbenzoate | C₁₅H₁₄O₂ | 73.04 | 2-methyl/4-methyl | Non-classical van der Waals packing |
| 4-Methylphenyl 4-methylbenzoate | C₁₅H₁₄O₂ | 63.57 | 4-methyl/4-methyl | Planar benzoyl ring orientation |
| 2,4-Dimethylphenyl benzoate | C₁₅H₁₄O₂ | 80.25 | 2,4-dimethyl/None | Highly twisted conformation |
| 2,4-Dimethylphenyl 4-methylbenzoate | C₁₆H₁₆O₂ | 49.1 | 2,4-dimethyl/4-methyl | No classical hydrogen bonds |
Key Findings :
- The dihedral angles between aromatic rings are highly sensitive to substituent positions. For example, introducing methyl groups on both rings (as in the title compound) reduces steric strain compared to analogs like phenyl 4-methylbenzoate .
- Crystal packing is dominated by van der Waals interactions in the title compound, unlike phenyl benzoate, which forms hydrogen bonds .
Electronic and Reactivity Comparisons
Substituents significantly influence electronic properties:
Electron-Donating Groups: Methyl groups enhance lipophilicity and reduce solubility in polar solvents. For instance, 2,4-dimethylphenyl 4-methylbenzoate is less polar than methyl 4-dimethylaminobenzoate (CAS: 1202-25-1), where the dimethylamino group introduces strong electron-donating effects . Chloro substituents (e.g., 2,4-dimethylphenyl 4-chlorobenzoate; CAS: 86914-97-8) increase molecular weight (260.723 g/mol) and introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Steric Effects: The 2,4-dimethyl substitution on the phenyl ring creates steric hindrance, reducing rotational freedom compared to monosubstituted analogs like 3-methylphenyl 4-methoxybenzoate (CAS: 7464-47-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
